8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol
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Overview
Description
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of an ethyl group at the 8th position and a hydroxyl group at the 3rd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The ethyl group and hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the position and nature of substituents.
2-hydroxyquinoline: Another related compound with a hydroxyl group at the 2nd position.
4-hydroxyquinoline: Similar to 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol but with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to the specific positioning of the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1538906-03-4 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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